molecular formula C14H10BrNO3 B5703066 (4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone

(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone

Cat. No.: B5703066
M. Wt: 320.14 g/mol
InChI Key: JUPVOEAQOUGPGR-UHFFFAOYSA-N
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Description

(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position, while the other phenyl ring is substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone typically involves the following steps:

    Nitration: The starting material, 4-bromoacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Friedel-Crafts Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Major Products Formed

    Reduction: (4-Amino-3-nitrophenyl)-(4-methylphenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-Bromo-3-nitrophenyl)-(4-carboxyphenyl)methanone.

Scientific Research Applications

(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-nitrophenyl)-(4-chlorophenyl)methanone
  • (4-Bromo-3-nitrophenyl)-(4-fluorophenyl)methanone
  • (4-Bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone

Uniqueness

(4-Bromo-3-nitrophenyl)-(4-methylphenyl)methanone is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The methyl group on the other phenyl ring also influences its chemical properties and interactions.

Properties

IUPAC Name

(4-bromo-3-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPVOEAQOUGPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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